
trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features a furanone ring with an acetyl group and a meta-nitrophenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a keto-ester.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Attachment of the m-Nitrophenyl Group: The meta-nitrophenyl group can be attached through a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering a cascade of cellular responses.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.
相似化合物的比较
Trans-4-Acetyl-5-(m-nitrophenyl)-4,5-dihydro-2(3H)-furanone can be compared with other similar compounds, such as:
4-Acetyl-5-phenyl-4,5-dihydro-2(3H)-furanone: Lacks the nitro group, resulting in different chemical and biological properties.
4-Acetyl-5-(p-nitrophenyl)-4,5-dihydro-2(3H)-furanone: Has a para-nitrophenyl group instead of a meta-nitrophenyl group, affecting its reactivity and interactions.
4-Acetyl-5-(o-nitrophenyl)-4,5-dihydro-2(3H)-furanone: Contains an ortho-nitrophenyl group, leading to distinct steric and electronic effects.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further study in biology and medicine.
属性
CAS 编号 |
83294-29-5 |
|---|---|
分子式 |
C12H11NO5 |
分子量 |
249.22 g/mol |
IUPAC 名称 |
4-acetyl-5-(3-nitrophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11NO5/c1-7(14)10-6-11(15)18-12(10)8-3-2-4-9(5-8)13(16)17/h2-5,10,12H,6H2,1H3 |
InChI 键 |
KWSKXIQOBYNNLM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CC(=O)OC1C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



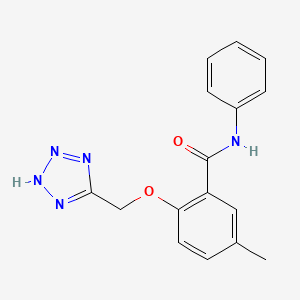
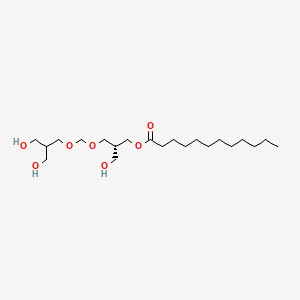
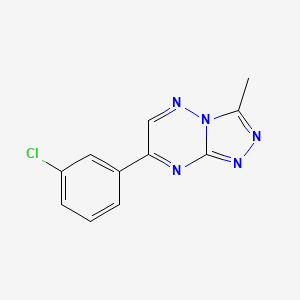
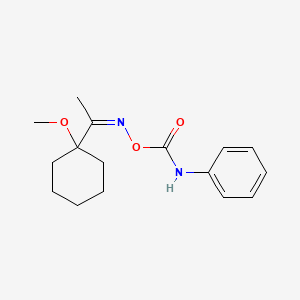
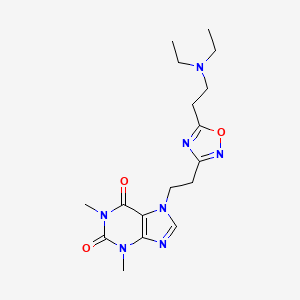

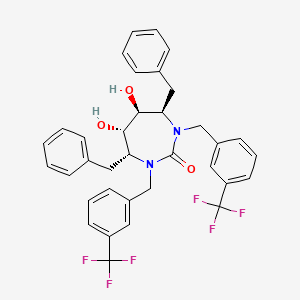
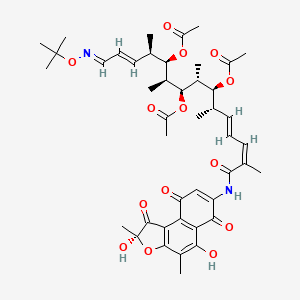
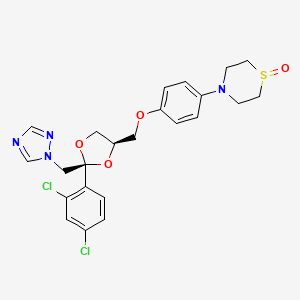


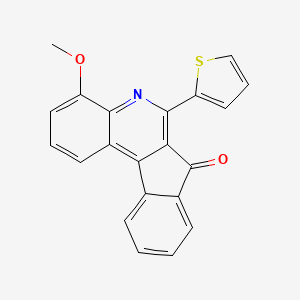
![3,27,28-trioxa-10,13,16,19,22-pentazatricyclo[22.2.1.15,8]octacosa-1(26),5,7,24-tetraene-9,23-dione](/img/structure/B12715737.png)
